2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-azido-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine.
Oxidation: Formation of 2-chloro-5-(pyridin-4-yl)pyridine.
Reduction: Formation of 2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)dihydropyridine.
Scientific Research Applications
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine
- 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)dihydropyridine
- 2-Chloro-5-(pyridin-4-yl)pyridine
Uniqueness
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific substitution pattern and the presence of both chloro and tetrahydropyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-3,7,12H,4-6H2 |
InChI Key |
HAYFKIUROKUGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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